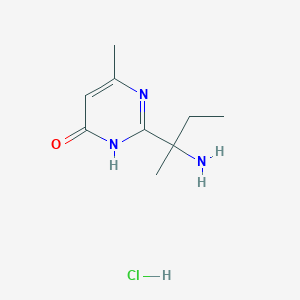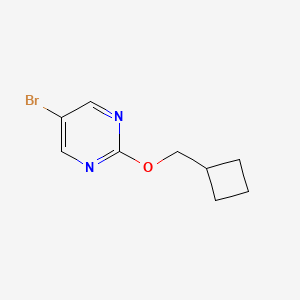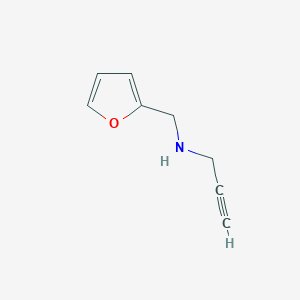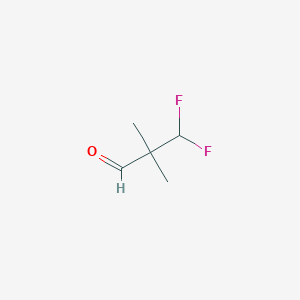
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide is a chemical compound with the empirical formula C14H27AuF6NO4PS2 and a molecular weight of 679.43 g/mol . This compound is known for its use as a catalyst in various chemical reactions, particularly in the field of organic synthesis .
Preparation Methods
The synthesis of tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide typically involves the reaction of tri-tert-butylphosphine with a gold(i) precursor, followed by the addition of bis(trifluoromethylsulfonyl)imide . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the gold(i) species . Industrial production methods may involve scaling up this reaction in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:
Oxidation: The gold(i) center can be oxidized to gold(iii) under specific conditions.
Reduction: The compound can be reduced back to gold(i) from gold(iii).
Substitution: Ligand exchange reactions can occur, where the tri-tert-butylphosphine ligand is replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide has several scientific research applications:
Mechanism of Action
The mechanism of action of tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide involves the activation of substrates through coordination to the gold(i) center. This coordination facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energy . The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide can be compared to other gold(i) complexes, such as:
Tri-tert-butylphosphine gold(i) chloride: Similar in structure but with chloride as the counterion.
Tri-tert-butylphosphine gold(i) acetate: Similar but with acetate as the counterion.
The uniqueness of this compound lies in its high stability and reactivity, making it a preferred catalyst in many organic reactions .
Properties
CAS No. |
1121960-93-7 |
|---|---|
Molecular Formula |
C14H27AuF6NO4PS2 |
Molecular Weight |
679.42 |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane |
InChI |
InChI=1S/C12H27P.C2F6NO4S2.Au/c1-10(2,3)13(11(4,5)6)12(7,8)9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-9H3;;/q;-1;+1 |
InChI Key |
DFDNDAVKAMVEPJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2508925.png)
![5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2508926.png)
![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2508929.png)

![3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2508933.png)
![1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol](/img/structure/B2508935.png)


![4-(2-methyl-1,3-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2508938.png)
![1-Oxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2508939.png)
![(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2508940.png)
![N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2508942.png)
![Tert-butyl 4-[4-[(2-chloropropanoylamino)methyl]-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2508943.png)

